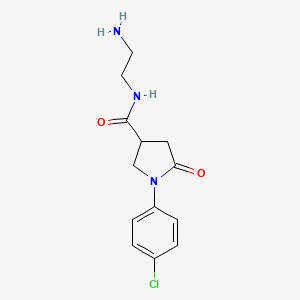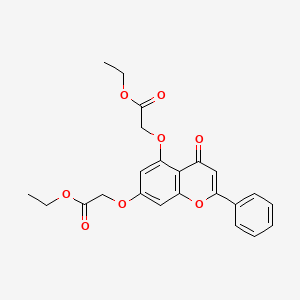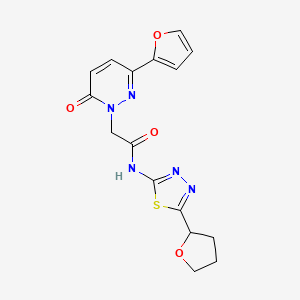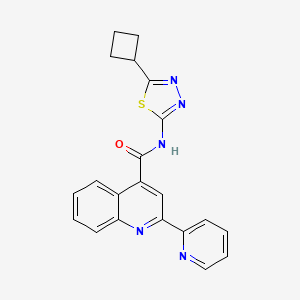![molecular formula C21H22N4O3 B14936364 4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide](/img/structure/B14936364.png)
4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide is a complex organic compound with a unique structure that combines a phthalazinone moiety with a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of an appropriate hydrazine derivative with a phthalic anhydride under acidic conditions.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Acetylation: The acetyl group is introduced by reacting the phthalazinone derivative with acetic anhydride.
Formation of the Benzamide Group: The final step involves the coupling of the acetylated phthalazinone with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phthalazinone and benzamide moieties.
Reduction: Reduced forms of the phthalazinone and benzamide groups.
Substitution: Substituted derivatives at the benzamide moiety.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: Its structural properties may make it suitable for use in the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of 4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoic acid
- 4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)phenol
Uniqueness
4-({[3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further study.
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
4-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C21H22N4O3/c1-13(2)12-25-21(28)17-6-4-3-5-16(17)18(24-25)11-19(26)23-15-9-7-14(8-10-15)20(22)27/h3-10,13H,11-12H2,1-2H3,(H2,22,27)(H,23,26) |
InChIキー |
VQOOHVQLUAPXOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-4-[({[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936284.png)
![5-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14936294.png)

![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14936303.png)


![ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14936319.png)
![N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936329.png)

![methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate](/img/structure/B14936344.png)
![2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14936350.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14936355.png)
![N-(3-hydroxyphenyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14936357.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B14936363.png)
